Guaiyl butyrate
Description
Guaiyl butyrate (CAS 73003-91-5; EINECS 277-213-2) is an ester derived from guaiol (a sesquiterpene alcohol) and butyric acid. It is primarily utilized as a fragrance agent in perfumery and cosmetics due to its aromatic properties . Its chemical structure includes a 1-methyl-1-(octahydro-3,8-dimethylazulen-5-yl)ethyl group esterified with butyric acid, as described in supplier databases . Unlike simpler butyrate esters, this compound’s complex sesquiterpene backbone contributes to its unique olfactory characteristics, making it valuable in niche fragrance formulations.
Properties
CAS No. |
73003-91-5 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yl butanoate |
InChI |
InChI=1S/C19H32O2/c1-6-7-18(20)21-19(4,5)15-10-8-13(2)16-11-9-14(3)17(16)12-15/h13-15H,6-12H2,1-5H3/t13-,14-,15+/m0/s1 |
InChI Key |
FZRQHSNXHSRRMX-SOUVJXGZSA-N |
SMILES |
CCCC(=O)OC(C)(C)C1CCC(C2=C(C1)C(CC2)C)C |
Isomeric SMILES |
CCCC(=O)OC(C)(C)[C@@H]1CC[C@@H](C2=C(C1)[C@H](CC2)C)C |
Canonical SMILES |
CCCC(=O)OC(C)(C)C1CCC(C2=C(C1)C(CC2)C)C |
Other CAS No. |
73003-91-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Butyrate esters vary significantly in structure, influencing their physical properties and applications:
Physical Properties
- Ethyl butyrate : Boiling point 120–121°C; fruity odor; low water solubility .
- Butyl butyrate : Extracted via hexadecane (partition coefficient >300); optimal microbial production at pH 5.8 .
- β-Phenylethyl butyrate : Vaporization enthalpy (ΔvapH) = 69.70 kJ/mol at 298.15 K .
- This compound: Data on melting/boiling points absent in evidence; noted for stability in fragrance formulations .
Pharmacological and Industrial Relevance
- Butyrate salts (e.g., potassium butyrate) show anti-inflammatory properties via NF-κB inhibition , but butyrate esters like this compound lack documented therapeutic roles.
- Butyl butyrate is prioritized in biofuel research due to high microbial titers (5.1–7.2 g/L) and compatibility with lipase-catalyzed esterification .
- Ethyl butyrate dominates food industries for cost-effectiveness and pineapple-like flavor .
Microbial Production Advancements
Butyl butyrate biosynthesis represents a milestone in metabolic engineering. Co-culturing E. coli strains EB243 (butanol producer) and EB243ΔadhE2::yciAh (butyrate producer) at a 1:4 ratio yielded 5.1 g/L butyl butyrate, with glucose conversion rates up to 0.34 g/g . Challenges include balancing oxygen demands for dual-pathway efficiency .
Fragrance vs. Flavor Prioritization
While this compound serves specialized fragrance markets, ethyl and hexyl esters are mass-produced for food and cosmetics. For example, ethyl butyrate constitutes ~30% of artificial orange flavorings .
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